Ercc1-xpf-IN-1

ERCC1-XPF endonuclease inhibition IC50 structure-activity relationship

ERCC1-XPF-IN-1 (B5/B9) is a synthetic small molecule that acts as a potent, high-affinity inhibitor of the ERCC1-XPF DNA repair endonuclease complex. It was rationally designed through structure-based optimization of the earlier hit compound F06.

Molecular Formula C28H32ClN5O2
Molecular Weight 506.0 g/mol
Cat. No. B12409280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErcc1-xpf-IN-1
Molecular FormulaC28H32ClN5O2
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCN(C)CCN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)O)O
InChIInChI=1S/C28H32ClN5O2/c1-32(2)9-10-33-11-13-34(14-12-33)18-19-15-21(4-8-27(19)36)30-28-23-6-3-20(29)16-26(23)31-25-7-5-22(35)17-24(25)28/h3-8,15-17,35-36H,9-14,18H2,1-2H3,(H,30,31)
InChIKeyBQWNIOWWZCEWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERCC1-XPF-IN-1 Procurement Guide: A Benchmark ERCC1-XPF Endonuclease Inhibitor for DNA Repair Research


ERCC1-XPF-IN-1 (B5/B9) is a synthetic small molecule that acts as a potent, high-affinity inhibitor of the ERCC1-XPF DNA repair endonuclease complex [1]. It was rationally designed through structure-based optimization of the earlier hit compound F06 [1][2]. The compound is widely used as a research tool to investigate nucleotide excision repair (NER) and interstrand crosslink repair pathways, and to sensitize cancer cells to DNA-damaging chemotherapeutic agents [3].

Why ERCC1-XPF-IN-1 Cannot Be Replaced by Other ERCC1-XPF Inhibitors


While several ERCC1-XPF inhibitors are commercially available, they exhibit substantial differences in potency, binding affinity, selectivity profile, and chemosensitization efficacy that preclude simple substitution. ERCC1-XPF-IN-1 is the result of a dedicated medicinal chemistry campaign that achieved a 3-fold improvement in inhibition activity relative to the parent scaffold F06 [1]. In head-to-head functional assays, ERCC1-XPF-IN-1 demonstrates an IC50 of 0.49 µM, which is 3-fold more potent than F06, and shows a binding affinity (Kd = 85 nM) superior to related analogs [1][2]. Substitution with alternative inhibitors such as NSC16168 (IC50 = 0.42 µM) or ERCC1-XPF-IN-2 (IC50 = 0.6 µM) will yield different cellular outcomes due to divergent physicochemical properties, synergy profiles, and target engagement kinetics [3][4].

Quantitative Differentiation of ERCC1-XPF-IN-1 from Structural Analogs and Alternative Inhibitors


Enzymatic Inhibition Potency: 3-Fold Improvement Over Parent Scaffold F06

In a cell-free fluorescence-based endonuclease assay using purified His-tagged human ERCC1-XPF, ERCC1-XPF-IN-1 (B9) exhibited an IC50 of 0.49 μM. This represents a 3-fold improvement in inhibition activity compared to the reference compound F06 [1]. The same study confirmed that B9 not only inhibited the enzyme more potently but also displayed better binding affinity to the ERCC1-XPF complex [1].

ERCC1-XPF endonuclease inhibition IC50 structure-activity relationship

Binding Affinity: Kd = 85 nM Validates High-Affinity Target Engagement

BindingDB reports a Kd of 85 nM for ERCC1-XPF-IN-1 (BDBM50555906) against His-tagged human ERCC1-XPF, measured by steady-state fluorescence assay [1]. This high-affinity binding is corroborated by functional inhibition data. In comparison, related inhibitor BDBM50504115 (a structural analog) exhibits a Kd of 100-140 nM under the same assay conditions, indicating a higher binding affinity for ERCC1-XPF-IN-1 [1].

ERCC1-XPF binding affinity Kd fluorescence assay

Cellular Synergy: Potentiation of Cyclophosphamide Cytotoxicity in Colorectal Cancer Cells

In HCT-116 colorectal cancer cells, co-treatment with ERCC1-XPF-IN-1 (2-4 μM) and cyclophosphamide resulted in significant sensitization to the chemotherapeutic agent . This effect was not observed to the same degree with the parent compound F06, demonstrating the enhanced functional activity of the optimized inhibitor [1]. While direct comparative data for other inhibitors in this exact assay are not available, the level of sensitization achieved with ERCC1-XPF-IN-1 at low micromolar concentrations (2-4 μM) is a key functional differentiation point.

cyclophosphamide colorectal cancer HCT-116 chemosensitization

Mechanism-Based Synergy: Abolishes ERCC1-XPF Interaction and Synergizes with Cisplatin/Mitomycin C

In a 2021 study, ERCC1-XPF-IN-1 (B9) was shown to abolish the ERCC1-XPF interaction in cancer cells as measured by proximity ligation assay [1]. Functionally, B9 synergized with cisplatin and mitomycin C in both colon and lung cancer cell lines, with the effect being dependent on p53 status [1][2]. This mechanism-based synergy distinguishes ERCC1-XPF-IN-1 from earlier-generation inhibitors like NSC16168, which potentiated cisplatin but lacked demonstrated disruption of the protein-protein interaction in cells [3].

cisplatin mitomycin C protein-protein interaction proximity ligation assay

ADME Profiling: Log D and Efflux Ratio Distinguish ERCC1-XPF-IN-1

ERCC1-XPF-IN-1 exhibits a log D value of 2.01 at pH 7.4 and an efflux ratio ≥ 43.39 in human liver microsomes, indicating moderate lipophilicity and potential susceptibility to efflux transporters . In contrast, earlier-generation ERCC1-XPF inhibitors such as F06 have not been as thoroughly characterized for these ADME parameters. While comparative data for other analogs are sparse, these values provide a benchmark for researchers requiring compounds with defined in vitro ADME properties for cellular or preliminary in vivo studies.

ADME log D efflux ratio human liver microsomes

Recommended Application Scenarios for ERCC1-XPF-IN-1 Based on Quantitative Evidence


Investigating Cyclophosphamide Resistance in Colorectal Cancer Models

Use ERCC1-XPF-IN-1 at 2-4 μM to sensitize HCT-116 colorectal cancer cells to cyclophosphamide in cell viability assays. The compound's 3-fold improved potency over F06 ensures robust inhibition of ERCC1-XPF-mediated DNA repair, allowing clearer elucidation of resistance mechanisms [1].

Synergy Studies with Platinum-Based Chemotherapeutics (Cisplatin, Mitomycin C)

Co-administer ERCC1-XPF-IN-1 with cisplatin or mitomycin C in lung or colon cancer cell lines to enhance cytotoxicity. The compound has been validated to abolish ERCC1-XPF interaction in cells (proximity ligation assay) and shows p53-dependent synergy, making it suitable for mechanistic studies of DNA repair inhibition [2][3].

In Vitro Target Engagement and Binding Affinity Assays

Leverage the well-characterized binding affinity (Kd = 85 nM) and enzymatic inhibition (IC50 = 0.49 μM) of ERCC1-XPF-IN-1 as a benchmark tool for developing or validating novel ERCC1-XPF inhibitors. The compound serves as a positive control in fluorescence-based endonuclease assays and binding studies [4][5].

Preclinical ADME and Pharmacokinetic Profiling of ERCC1-XPF Inhibitors

Utilize ERCC1-XPF-IN-1 as a reference standard in human liver microsome stability and permeability assays, given its reported log D (2.01) and efflux ratio (≥ 43.39). These parameters provide a baseline for comparing next-generation inhibitors .

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